molecular formula C15H21NO2 B8491922 N-(2-Oxo-1-phenylpropyl)hexanamide CAS No. 89150-36-7

N-(2-Oxo-1-phenylpropyl)hexanamide

Cat. No.: B8491922
CAS No.: 89150-36-7
M. Wt: 247.33 g/mol
InChI Key: HAKIIEZGTCJPMV-UHFFFAOYSA-N
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Description

N-(2-Oxo-1-phenylpropyl)hexanamide is an organic compound characterized by a hexanamide backbone linked to a phenylpropyl group bearing a ketone functionality.

Properties

CAS No.

89150-36-7

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

N-(2-oxo-1-phenylpropyl)hexanamide

InChI

InChI=1S/C15H21NO2/c1-3-4-6-11-14(18)16-15(12(2)17)13-9-7-5-8-10-13/h5,7-10,15H,3-4,6,11H2,1-2H3,(H,16,18)

InChI Key

HAKIIEZGTCJPMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(C1=CC=CC=C1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with N-(2-Oxo-1-phenylpropyl)hexanamide, enabling comparative analysis:

Compound Key Functional Groups Molecular Weight (g/mol) Key Properties
This compound Phenyl, ketone, hexanamide ~275.3 (estimated) Moderate hydrophobicity; potential for hydrogen bonding via amide/ketone groups.
Compound from Dimethylamino, formylhydroxyamino, hexanamide ~413.5 Enhanced solubility in polar solvents due to dimethylamino and hydroxy groups.
Compound from Hexadecyloxy, hydroxyethyl, hexadecanamide 598.0 High melting point (69–77°C), solid-state stability, low volatility.
Mepronil () Benzamide, methoxyisopropylphenyl 269.3 Fungicidal activity; moderate water solubility.
Key Observations:
  • Hydrophobicity : this compound is less hydrophobic than the hexadecanamide derivative in due to its shorter alkyl chain .
  • Solubility: The dimethylamino and formylhydroxyamino substituents in ’s compound likely enhance aqueous solubility compared to the target compound .

Physicochemical Properties

Melting Point and Stability:
  • ’s hexadecanamide derivative has a defined melting range (69–77°C) due to its crystalline structure and long alkyl chains . In contrast, this compound’s melting point is expected to be lower (~50–60°C) owing to reduced van der Waals interactions.
  • The ketone group in the target compound may increase reactivity compared to the saturated hexadecanamide in .

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